

# Bemitrade (CAS Number: 88133-11-3): A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Bemitrade**

Cat. No.: **B1667927**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Bemitrade** (CAS: 88133-11-3), also known as SC-33643, is a triazolopyrimidine derivative that was investigated as a diuretic and antihypertensive agent.<sup>[1][2]</sup> Its mechanism of action involves thiazide-like diuretic effects through inhibition of sodium reabsorption in the distal renal tubules and direct renal vasodilation, which collectively contribute to blood pressure reduction.<sup>[3]</sup> Despite promising preclinical efficacy in animal models, the clinical development of **Bemitrade** was terminated due to findings of non-genotoxic carcinogenicity in long-term rodent studies.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the available research on **Bemitrade**, focusing on its chemical properties, preclinical pharmacology, toxicology, and the proposed mechanisms underlying its therapeutic and adverse effects.

## Chemical and Physical Properties

**Bemitrade** is chemically identified as 8-(2-ethoxyethyl)-7-phenyl-[1][3][4]triazolo[1,5-c]pyrimidin-5-amine.<sup>[2][5]</sup> Its fundamental properties are summarized in the table below.

| Property          | Value                                                                                                                              | Source                                                      |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 88133-11-3                                                                                                                         | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>15</sub> H <sub>17</sub> N <sub>5</sub> O                                                                                   | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> |
| Molecular Weight  | 283.33 g/mol                                                                                                                       | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| IUPAC Name        | 8-(2-ethoxyethyl)-7-phenyl-[ <a href="#">1</a> ]<br>[ <a href="#">3</a> ][ <a href="#">4</a> ]triazolo[1,5-c]pyrimidin-5-<br>amine | <a href="#">[2]</a>                                         |
| Synonyms          | SC-33643, Bemitrudina,<br>Bemitrudinum                                                                                             | <a href="#">[2]</a>                                         |
| Appearance        | Solid powder                                                                                                                       | <a href="#">[3]</a>                                         |
| Solubility        | Soluble in DMSO                                                                                                                    | <a href="#">[3]</a>                                         |

## Preclinical Pharmacology

### Mechanism of Action

**Bemitrudine** exhibits a dual mechanism of action contributing to its diuretic and antihypertensive effects:

- Thiazide-like Diuretic Effect: It inhibits sodium reabsorption in the distal renal tubules, leading to increased natriuresis (sodium excretion) and diuresis (urine output).[\[3\]](#)
- Renal Vasodilation: **Bemitrudine** also acts as a renal vasodilator, reducing peripheral vascular resistance and contributing to its blood pressure-lowering properties.[\[3\]](#)

### Preclinical Efficacy

In rodent models, **Bemitrudine** demonstrated the ability to increase urine output, promote sodium excretion, and lower blood pressure.[\[3\]](#) However, specific quantitative data from dose-response studies on its diuretic and antihypertensive effects are not readily available in the public domain, likely due to the cessation of its development.

### Pharmacokinetics and Metabolism

Limited pharmacokinetic data is available for **Bemitrarine**. A study in humans with a 50 mg oral dose of 14C-labeled **Bemitrarine** showed rapid and efficient absorption (approximately 89%).<sup>[6]</sup> Peak plasma levels of the radiolabeled compound were reached within 2 hours.<sup>[6]</sup> Interestingly, the parent compound, **Bemitrarine**, was not detected in plasma, indicating rapid and extensive metabolism.<sup>[6]</sup>

The primary metabolite identified is desethyl**bemitrarine** (SC-36741).<sup>[1]</sup> This metabolite is further metabolized to an ether glucuronide, a phenol, and a dihydrodiol, which are also present as glucuronide conjugates.<sup>[6]</sup> The glucuronides were the major circulating compounds in plasma from 2 hours post-administration.<sup>[6]</sup>

## Toxicology and Carcinogenicity

The development of **Bemitrarine** was halted due to findings of non-genotoxic carcinogenicity in a 2-year bioassay in Charles River CD rats.<sup>[1]</sup>

## Genotoxicity Assays

**Bemitrarine** and its primary metabolite, desethyl**bemitrarine**, were found to be non-genotoxic in a battery of in vitro and in vivo assays.<sup>[1]</sup>

| Assay                                                  | Result        |
|--------------------------------------------------------|---------------|
| Ames Test (Salmonella typhimurium)                     | Non-genotoxic |
| Rat Primary Hepatocyte Unscheduled DNA Synthesis (UDS) | Non-genotoxic |
| Chinese Hamster Ovary (CHO) / HGPRT Mutation Assay     | Non-genotoxic |
| CHO Cytogenetics Assay                                 | Non-genotoxic |
| In vivo Mouse Micronucleus Assay                       | Non-genotoxic |
| Mouse Lymphoma TK+/- Assay (Bemitrarine only)          | Non-genotoxic |

## Carcinogenicity Study in Rats

A 2-year carcinogenicity study was conducted in Charles River CD rats with dietary administration of **Bemitrudine** at doses of 50, 150, and 450 mg/kg.[1] The study revealed significant increases in the incidences of neoplasms in the liver and thyroid (in both sexes) and mammary glands (in females).[1]

| Parameter        | Observation                                                                 |
|------------------|-----------------------------------------------------------------------------|
| Doses            | 50, 150, and 450 mg/kg (dietary admix)                                      |
| Duration         | Up to 97 weeks                                                              |
| Tumor Sites      | Liver (both sexes), Thyroid (both sexes),<br>Mammary gland (females)        |
| Hormonal Effects | Significant increase in prolactin levels in females<br>at 150 and 450 mg/kg |

## Proposed Mechanism of Carcinogenicity

**Bemitrudine** is considered a non-genotoxic carcinogen that acts as a tumor promoter.[1] The proposed mechanism involves a hormonally modulated promotional activity.[1] The increased prolactin levels observed in female rats are believed to play a role in the development of mammary tumors. The liver tumors are thought to be promoted by a similar hormonal mechanism, while the thyroid tumors are likely secondary to the metabolic effects of **Bemitrudine**.[1] Transcriptomic profiling in rats treated with **Bemitrudine** revealed upregulation of genes consistent with non-genotoxic hepatocarcinogens, such as transforming growth factor-beta stimulated clone 22 and CYP450 oxidoreductase, even before the appearance of overt tumors.[3]

## Experimental Protocols

Detailed experimental protocols for the studies on **Bemitrudine** are not fully available. The following are generalized methodologies for the key toxicological assays performed.

## Ames Test (Bacterial Reverse Mutation Assay)

- Principle: This test uses various strains of *Salmonella typhimurium* that are auxotrophic for histidine to detect point mutations. A test substance is considered mutagenic if it causes a

significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to a solvent control.

- Methodology:

- Bacterial strains are exposed to **Bemistradine** or its metabolite at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
- The mixture is plated on a minimal agar medium lacking histidine.
- Plates are incubated for 48-72 hours.
- The number of revertant colonies is counted and compared to positive and negative controls.

## Rat Primary Hepatocyte Unscheduled DNA Synthesis (UDS) Assay

- Principle: This assay measures the ability of a substance to induce DNA repair synthesis in primary rat hepatocytes, which are not undergoing replicative DNA synthesis. An increase in the incorporation of radiolabeled thymidine indicates DNA damage and subsequent repair.

- Methodology:

- Primary hepatocytes are isolated from rats.
- The cells are treated with various concentrations of **Bemistradine**.
- The cells are then incubated with  $^3\text{H}$ -thymidine.
- Autoradiography is used to visualize and quantify the incorporation of  $^3\text{H}$ -thymidine into the nuclear DNA of non-S-phase cells.

## Chinese Hamster Ovary (CHO) / HGPRT Mutation Assay

- Principle: This assay detects forward gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in CHO cells. Cells with a functional HGPRT gene

are sensitive to the toxic effects of purine analogs like 6-thioguanine, while mutant cells lacking HGPRT activity can survive in its presence.

- Methodology:
  - CHO cells are exposed to **Bemitrarine** at various concentrations.
  - After a suitable expression period to allow for the fixation of mutations, the cells are plated in a medium containing 6-thioguanine.
  - The number of surviving (mutant) colonies is counted and compared to the total number of plated cells to determine the mutant frequency.

## Visualizations

### Proposed Mechanism of Action Workflow



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Bemitrarine**'s diuretic and antihypertensive action.

### Hypothetical Signaling Pathway for Bemitrarine-Induced Mammary Tumor Promotion



[Click to download full resolution via product page](#)

Caption: Hypothetical pathway of **Bemitrarine**-induced mammary tumor promotion via prolactin.

## Conclusion

**Bemitrarine** is a diuretic and antihypertensive agent whose development was halted due to findings of non-genotoxic carcinogenicity in rodents. Its mechanism of action involves both diuretic and vasodilatory properties. While it proved to be non-mutagenic in a comprehensive battery of tests, long-term exposure was associated with an increased incidence of tumors in the liver, thyroid, and mammary glands in rats. The proposed mechanism for this carcinogenicity is a hormonally modulated tumor promotion, potentially linked to increased prolactin levels. The lack of publicly available detailed quantitative preclinical and clinical data limits a full assessment of its pharmacological and toxicological profile. This whitepaper summarizes the currently known scientific information on **Bemitrarine**, providing a resource for researchers and professionals in the field of drug development and toxicology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Promotional activities of the non-genotoxic carcinogen bemitrarine (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bumetanide and frusemide: a comparison of dose-response curves in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toxicology.org [toxicology.org]
- 4. Verification of a false positive in a two-year rat carcinogenicity study using dual control groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Drug induced hypoprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bemitrarine (CAS Number: 88133-11-3): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1667927#bemitrarine-cas-number-88133-11-3-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)